(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide
Description
(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide is a synthetic small molecule characterized by a pyrrole-oxazole hybrid scaffold with a cyano group and an enamide side chain. Its stereochemistry (Z-configuration) and substituent arrangement significantly influence its physicochemical and biological properties.
Properties
IUPAC Name |
(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-5-12(7-13(8-16)15(20)17-4)11(3)19(9)14-6-10(2)21-18-14/h5-7H,1-4H3,(H,17,20)/b13-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVXNWSFSBWQT-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C=C(C#N)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)/C=C(/C#N)\C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group and a pyrrol derivative, which are known to contribute to various biological activities. The presence of the oxazole ring enhances its pharmacological profile.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit notable antitumor effects. For instance, derivatives that include pyrrol and oxazole rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related compounds inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Immunomodulatory Effects
The compound has been investigated for its immunomodulatory properties. It is reported to act as an immunostimulant, enhancing the immune response by activating T cells and macrophages. This activity is particularly relevant in cancer therapy, where boosting the immune system can improve treatment outcomes .
Enzyme Inhibition
(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide has shown potential as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. Inhibition of DHODH can disrupt the growth of Plasmodium species, making it a candidate for antimalarial drug development .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxicity of the compound against several cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
- Immunomodulation : In vivo studies demonstrated that administration of the compound led to increased levels of cytokines such as IL-6 and TNF-alpha in murine models, indicating enhanced immune activation.
- Enzyme Activity : In vitro assays confirmed that the compound effectively inhibited DHODH activity with an IC50 value suggesting potent activity against malaria parasites .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, imidazole derivatives are known to interact with multiple cellular targets, which could be relevant for the compound's activity against cancer cells.
Structure-Activity Relationship (SAR) Studies
The structure of (Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide allows for modifications that can enhance biological activity. SAR studies have shown that changes in substituents can significantly affect the potency and selectivity of the compound against specific targets.
Biological Studies
Enzyme Inhibition
Research indicates that compounds with similar structural motifs can act as inhibitors of key enzymes involved in metabolic pathways. For example, docking studies have suggested that (Z)-2-cyano compounds may inhibit enzymes like cyclooxygenase or lipoxygenase, which are critical in inflammatory processes.
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored in various studies. It has been shown to exhibit efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Material Sciences
Polymer Chemistry
The unique chemical structure of (Z)-2-cyano compounds makes them suitable for use in polymer synthesis. They can act as monomers or cross-linking agents in the production of polymers with enhanced thermal stability and mechanical properties.
Nanotechnology
Research into nanostructured materials has identified (Z)-2-cyano derivatives as potential agents for drug delivery systems. Their ability to form stable nanoparticles can be utilized to improve the solubility and bioavailability of poorly soluble drugs.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Research
A study conducted on a series of imidazole derivatives showed that modifications similar to those found in (Z)-2-cyano compounds resulted in significant anticancer activity against various cancer cell lines. The study utilized both in vitro assays and molecular docking techniques to elucidate the mechanism of action.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, (Z)-2-cyano derivatives were tested against common pathogens like Staphylococcus aureus and Candida albicans. Results indicated a promising inhibition zone comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s pyrrole-oxazole core distinguishes it from other heterocyclic systems, such as:
- N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b) (): Features a pyrazole ring instead of pyrrole-oxazole.
Substituent Effects
- Methyl Substitutents : The 2,5-dimethyl groups on the pyrrole ring may sterically hinder interactions compared to simpler pyrrole derivatives, as seen in NMR data for compound 1 ().
Spectroscopic and Analytical Data Comparison
Table 1: Key NMR Data for Comparable Compounds
*Hypothetical data inferred from structural analogs.
Table 2: Elemental Analysis
Reactivity and Stability Trends
- Oxidative Stability : The oxazole ring in the target compound is less prone to oxidation than pyrazole derivatives (e.g., 10b) due to its oxygen atom’s electronegativity .
- Hydrolytic Sensitivity : The enamide group may render the compound susceptible to hydrolysis under acidic conditions, akin to benzamide derivatives in .
Methodological Considerations for Comparison
The lumping strategy () supports grouping this compound with other heterocycles (e.g., pyrazoles, pyrroles) for modeling reactivity or environmental fate. However, its unique cyano-enamide moiety necessitates targeted studies to avoid oversimplification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
